1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethanone
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as an alkyl halide.
Final Assembly: The phenoxyethanone moiety is introduced through etherification reactions, typically using phenol derivatives and alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoxazole and phenoxy moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products:
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(METHYL)PHENOXY]ETHAN-1-ONE
- 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(ETHYL)PHENOXY]ETHAN-1-ONE
Uniqueness: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE is unique due to the presence of the isopropyl group on the phenoxy moiety, which may confer distinct steric and electronic properties .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)17-7-9-19(10-8-17)27-15-22(26)25-13-11-18(12-14-25)23-24-20-5-3-4-6-21(20)28-23/h3-10,16,18H,11-15H2,1-2H3 |
InChI Key |
MXEORPWFDUNTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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